2-Cyclopropyl-2-(piperidin-1-YL)acetic acid
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Overview
Description
2-Cyclopropyl-2-(piperidin-1-YL)acetic acid is a compound that features a cyclopropyl group and a piperidine ring attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-2-(piperidin-1-YL)acetic acid typically involves the reaction of cyclopropyl derivatives with piperidine under specific conditions. One common method includes the use of cyclopropyl bromide and piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as chromatography and crystallization are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-2-(piperidin-1-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Cyclopropyl-2-(piperidin-1-YL)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-(piperidin-1-YL)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-(Piperidin-1-YL)acetic acid: Similar structure but lacks the cyclopropyl group.
Cyclopropylacetic acid: Contains the cyclopropyl group but lacks the piperidine ring.
Piperidine derivatives: Various compounds with the piperidine ring but different substituents.
Uniqueness: 2-Cyclopropyl-2-(piperidin-1-YL)acetic acid is unique due to the combination of the cyclopropyl group and the piperidine ring, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential therapeutic effects .
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-cyclopropyl-2-piperidin-1-ylacetic acid |
InChI |
InChI=1S/C10H17NO2/c12-10(13)9(8-4-5-8)11-6-2-1-3-7-11/h8-9H,1-7H2,(H,12,13) |
InChI Key |
BMTHNRDMKLRDEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2CC2)C(=O)O |
Origin of Product |
United States |
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